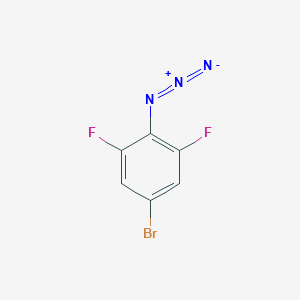

2-Azido-5-bromo-1,3-difluorobenzene

Description

Contextualization within Contemporary Organic Synthesis

In modern organic synthesis, efficiency and selectivity are paramount. Halogenated azidobenzenes serve as trifunctional building blocks, where each functional group—the azide (B81097), the halogen, and the aromatic ring—can be manipulated selectively under different reaction conditions. This allows for the stepwise and controlled introduction of various substituents, facilitating the synthesis of complex target molecules that might otherwise require lengthy and less efficient routes. Their utility is particularly noted in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance of Azide and Halogen Functionalities in Aryl Systems

The synthetic utility of halogenated aryl azides stems from the distinct and predictable reactivity of the azide and halogen moieties.

Azide Group: The azide functional group is highly versatile. It is a key participant in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole rings. Triazoles are prevalent in medicinal chemistry and materials science. Furthermore, azides can be readily reduced to primary amines, providing a pathway to amides, sulfonamides, and other nitrogen-containing structures. They can also undergo nitrene insertion reactions or be converted into isocyanates.

Halogen Atoms: The halogen atoms (in this case, bromine and fluorine) on the aryl ring are handles for various cross-coupling reactions. The bromine atom is particularly well-suited for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. ossila.com The fluorine atoms influence the electronic properties of the benzene (B151609) ring, often enhancing the metabolic stability and binding affinity of derivative molecules in biological systems. While typically less reactive in cross-coupling, they can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by strong electron-withdrawing groups. ossila.com

Overview of 2-Azido-5-bromo-1,3-difluorobenzene as a Key Synthetic Intermediate

This compound is a specialized chemical reagent that embodies the principles of modern synthetic utility. While direct literature on this specific compound is sparse, its synthesis and reactivity can be confidently inferred from established chemical principles and knowledge of its precursors.

The logical synthetic precursor to this compound is 4-Bromo-2,6-difluoroaniline (B33399) . ossila.comchemicalbook.com The synthesis of this aniline (B41778) is well-documented, typically involving the bromination of 2,6-difluoroaniline (B139000) with bromine in a solvent like glacial acetic acid. prepchem.comchemicalbook.com

Once 4-Bromo-2,6-difluoroaniline is obtained, it can be converted to the target azide via a Sandmeyer-type reaction. google.com This two-step process involves:

Diazotization: The primary amine group of 4-Bromo-2,6-difluoroaniline is treated with a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures to form a diazonium salt intermediate.

Azidation: The resulting diazonium salt is then reacted with an azide source, typically sodium azide, to displace the diazonium group and yield this compound.

The strategic placement of the azide, bromine, and fluorine substituents makes this compound a highly valuable intermediate. It offers chemists the ability to perform sequential modifications: for instance, engaging the bromine in a cross-coupling reaction, then utilizing the azide group in a click reaction, and finally, leveraging the fluorine atoms to tune the properties of the final product. This makes it an ideal scaffold for creating libraries of complex molecules for screening in drug discovery and materials science.

Data Tables

Properties of the Precursor: 4-Bromo-2,6-difluoroaniline

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄BrF₂N | chemicalbook.com |

| Molecular Weight | 208.00 g/mol | chemicalbook.com |

| CAS Number | 67567-26-4 | chemicalbook.com |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 63-65 °C | chemicalbook.com |

| Primary Use | Intermediate for potent VEGF receptor tyrosine kinase inhibitors and other complex molecules. | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrF2N3 |

|---|---|

Molecular Weight |

234.00 g/mol |

IUPAC Name |

2-azido-5-bromo-1,3-difluorobenzene |

InChI |

InChI=1S/C6H2BrF2N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |

InChI Key |

SJVZEFBQLBXDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=[N+]=[N-])F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 5 Bromo 1,3 Difluorobenzene

Precursor Synthesis Strategies

The efficient synthesis of the target compound is highly dependent on the successful preparation of a key precursor, typically a brominated difluorobenzene derivative. This is often achieved through electrophilic halogenation of a commercially available fluorinated benzene (B151609).

The synthesis of the precursor for 2-azido-5-bromo-1,3-difluorobenzene often commences with 1,3-difluorobenzene (B1663923). sigmaaldrich.comchemicalbook.comsigmaaldrich.comtcichemicals.com Direct bromination of 1,3-difluorobenzene is a common strategy. However, this reaction can lead to a mixture of isomers, with the primary product being 1-bromo-2,4-difluorobenzene (B57218) due to the directing effects of the fluorine atoms. To achieve the desired 5-bromo-1,3-difluorobenzene structure, alternative routes starting from substituted anilines are often employed.

One effective strategy involves the bromination of 2,4-difluoroaniline (B146603). The amino group directs the incoming electrophile to the positions ortho and para to it. Subsequent removal of the amino group via a deamination reaction yields the desired brominated difluorobenzene precursor. A patent describes a process where 2,4-difluoroaniline is first brominated to form 2-bromo-4,6-difluoroaniline. google.com This intermediate can then be deaminated to furnish 1-bromo-3,5-difluorobenzene. google.com

Another approach involves the diazotization of 2-halo-4,6-difluoroaniline compounds in the presence of a reducing agent, which leads to the formation of a 1-halo-3,5-difluorobenzene. google.com This method avoids the accumulation of potentially hazardous diazonium salts by ensuring their simultaneous reduction. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Difluoroaniline | Bromine, Acetic Acid | 2-Bromo-4,6-difluoroaniline | High | google.com |

| 2-Bromo-4,6-difluoroaniline | NaNO₂, H₃PO₂ | 1-Bromo-3,5-difluorobenzene | 60-70% | google.com |

| 2-Halo-4,6-difluoroaniline | NaNO₂, C₁-C₆ alcohol, Cuprous Oxide | 1-Halo-3,5-difluorobenzene | ~87% (overall) | google.com |

This table presents illustrative data based on analogous reactions reported in the literature.

With the brominated difluorobenzene precursor in hand, the next critical step is the introduction of the azido (B1232118) group. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring. researchgate.netnih.govmdpi.com

A prominent method for introducing an azido group onto an aromatic ring is through the diazotization of an aniline (B41778) precursor, followed by displacement with an azide (B81097) salt. acs.orgbyjus.com In the context of synthesizing this compound, this would involve starting with 2-amino-5-bromo-1,3-difluorobenzene.

The synthesis of this specific aniline precursor can be envisioned through the nitration of 1-bromo-3,5-difluorobenzene, followed by reduction of the nitro group. The diazotization of 2-amino-5-bromo-1,3-difluorobenzene would be carried out using a diazotizing agent like sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures to form the corresponding diazonium salt. google.com This unstable intermediate is then treated in situ with an azide source, typically sodium azide, to yield this compound. rsc.org The mechanism involves the formation of a nitrosonium ion, which reacts with the primary aromatic amine to form a diazonium salt. byjus.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Amino-5-bromo-1,3-difluorobenzene | 1. NaNO₂, HCl (0-5 °C) | Diazonium Salt | This compound | acs.orgbyjus.com |

| 2. NaN₃ | rsc.org |

This table outlines a plausible reaction scheme based on established diazotization and azide displacement methodologies.

An alternative to the diazotization route is the direct nucleophilic aromatic substitution of a halogen atom by an azide ion. nih.gov In this approach, a precursor such as 1-bromo-2-chloro-4,6-difluorobenzene or a similar dihalo-difluorobenzene could be subjected to reaction with sodium azide. The success of this reaction is contingent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. Fluorine atoms are generally poor leaving groups in SNAr reactions compared to chlorine or bromine, unless significantly activated. Therefore, a precursor with a more labile leaving group at the 2-position would be preferable.

The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.

Introduction of the Azido Group: Nucleophilic Aromatic Substitution Pathways

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. researchgate.net Key factors include the choice of solvent, temperature, and the stoichiometry of the reagents.

The choice of solvent plays a pivotal role in the outcome of the synthetic steps, particularly in the nucleophilic aromatic substitution reactions.

For the introduction of the azido group via direct halogen-azide exchange, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMA) are generally preferred. mdpi.comgoogle.com These solvents are effective at solvating the metal cation of the azide salt (e.g., Na⁺), leaving the azide anion more "naked" and thus more nucleophilic. This enhances the rate of the SNAr reaction.

In contrast, protic solvents, such as water or alcohols, can solvate the azide anion through hydrogen bonding, which reduces its nucleophilicity and can lead to lower reaction rates and yields. google.com

In the case of diazotization-azide displacement reactions, the initial diazotization step is typically performed in an aqueous acidic medium. However, the subsequent azide displacement may benefit from the addition of a co-solvent to ensure the solubility of the diazonium salt and the azide reagent.

| Solvent Type | Examples | Effect on Azide Nucleophilicity | Typical Application | Reference |

| Polar Aprotic | DMF, DMSO, DMA | Enhances nucleophilicity | Direct Halogen-Azide Exchange (SNAr) | mdpi.comgoogle.com |

| Protic | Water, Ethanol, Methanol | Reduces nucleophilicity | Diazotization Reactions | google.com |

This table summarizes the general effects of different solvent systems on the key reaction types involved in the synthesis.

Temperature and Reaction Time Parameters

The conversion of 4-bromo-2,6-difluoroaniline (B33399) to this compound is typically a two-step, one-pot process involving diazotization followed by azidation. The control of temperature and reaction time is crucial for maximizing yield and minimizing the formation of hazardous and impure byproducts.

Diazotization: The first step is the formation of a diazonium salt from the aniline precursor. This reaction is conducted at low temperatures, typically between -5 °C and 5 °C. An aqueous solution of sodium nitrite is added slowly to a solution of 4-bromo-2,6-difluoroaniline in a strong acid, such as hydrochloric or sulfuric acid. google.comyoutube.com Maintaining the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt, which can lead to undesired phenols and other impurities. The reaction time for this step is generally short, often complete within 30 to 60 minutes of the final addition of the nitrite solution.

Azidation: Following the complete formation of the diazonium salt, an aqueous solution of an azide source, most commonly sodium azide (NaN₃), is introduced. This step is also performed at low temperatures, usually maintained at or below 5 °C. The azide anion displaces the diazonium group (N₂) to form the target aryl azide. The reaction is typically stirred for an additional 1 to 3 hours at this low temperature, after which it may be allowed to warm slowly to room temperature to ensure the reaction goes to completion.

The table below summarizes typical parameters for the synthesis, extrapolated from standard procedures for aryl azide formation.

| Step | Reagents | Temperature | Time | Key Considerations |

|---|---|---|---|---|

| Diazotization | 4-Bromo-2,6-difluoroaniline, NaNO₂, HCl(aq) | -5 °C to 5 °C | 30 - 60 min | Slow, dropwise addition of NaNO₂ is essential to control the exothermic reaction and maintain temperature. |

| Azidation | Diazonium salt solution, NaN₃(aq) | 0 °C to 5 °C | 1 - 3 hours | The azide reagent must be handled with care. The reaction should be vented as nitrogen gas is evolved. |

Catalytic Influences in Azidation Reactions

The synthesis of aryl azides from anilines via the diazonium salt intermediate is a well-established process that is not typically reliant on transition metal catalysis. The diazotization step itself is considered acid-catalyzed, where the acid serves to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite. youtube.com

The subsequent azidation step is a nucleophilic aromatic substitution where the azide ion displaces the dinitrogen leaving group from the diazonium cation. This process generally proceeds efficiently without the need for a catalyst. While other reactions involving diazonium salts, such as Sandmeyer reactions (e.g., conversion to aryl halides or cyanides), famously rely on copper(I) catalysts, the direct substitution with azide does not require such mediation. nih.govgoogle.com The high reactivity of the diazonium intermediate with the azide nucleophile makes the uncatalyzed pathway highly effective.

Emerging Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the safety, efficiency, and environmental footprint of chemical processes. For the synthesis of potentially energetic compounds like aryl azides, mechanochemistry and flow chemistry represent significant strides forward.

Mechanochemistry, particularly high-speed ball milling, offers a solvent-free or low-solvent (liquid-assisted grinding) alternative to traditional solution-phase synthesis. tandfonline.com This technique uses mechanical force to initiate chemical reactions. While the direct mechanochemical synthesis of this compound from its diazonium salt has not been specifically reported, the approach holds considerable promise.

Research into mechanochemical methods has demonstrated the successful synthesis of other organic compounds, including the borylation and fluorination of aryldiazonium salts. beilstein-journals.orgnih.gov Furthermore, related reactions, such as the synthesis of acyl azides, have been shown to be controllable and highly efficient under ball milling conditions, mitigating the thermal instability often associated with these compounds. acs.org

Potential Advantages for Aryl Azide Synthesis:

Enhanced Safety: By avoiding bulk solvents and enabling precise temperature control, ball milling can minimize the risk of uncontrolled decomposition of energetic intermediates like diazonium salts and the final azide product.

Increased Efficiency: The intense mixing in a ball mill can lead to faster reaction rates and higher yields. researchgate.net

Solvent-Free Conditions: Eliminating solvents reduces waste and simplifies product purification, aligning with the principles of green chemistry. icrc.ac.ir

A hypothetical mechanochemical approach would involve milling the solid aryldiazonium salt (as a stable tetrafluoroborate (B81430) or tosylate salt) with a solid azide source, potentially with a small amount of a liquid additive to facilitate the reaction.

Flow chemistry has emerged as a superior technology for handling hazardous reactions, particularly the synthesis of organic azides. nih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted in a confined channel or tube. This methodology avoids the accumulation of large quantities of unstable intermediates, thereby dramatically improving the safety profile of the process.

For the synthesis of this compound, a two-stage flow process would be ideal.

Diazotization Reactor: A stream of 4-bromo-2,6-difluoroaniline dissolved in an acidic medium would be mixed with a stream of sodium nitrite at a T-mixer. The resulting mixture would pass through a temperature-controlled residence time unit (e.g., a coiled tube) to ensure complete diazotization. The low internal volume of the reactor prevents the buildup of a significant amount of the diazonium salt at any given moment. researchgate.net

Azidation Reactor: The output stream containing the diazonium salt would immediately merge with a stream of sodium azide solution. This mixture would then enter a second residence time unit where the azidation occurs. The product stream emerging from the reactor can then be collected for work-up and purification.

This continuous process offers precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields while operating under significantly safer conditions than traditional batch synthesis. seqens.com

Reactivity and Mechanistic Studies of 2 Azido 5 Bromo 1,3 Difluorobenzene

Reactivity of the Azido (B1232118) Group

The azido group is a high-energy functional group known for its participation in a variety of transformations, most notably cycloaddition reactions and reductions.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group is a quintessential 1,3-dipole and is a key participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". These reactions are prized for their high efficiency, mild reaction conditions, and high functional group tolerance. The reaction of an azide with an alkyne to form a 1,2,3-triazole is a prominent example.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high regioselectivity, exclusively yielding the 1,4-isomer. For 2-Azido-5-bromo-1,3-difluorobenzene, the reaction with a terminal alkyne in the presence of a copper(I) catalyst would be expected to yield the corresponding 1-(5-bromo-2,6-difluorophenyl)-4-substituted-1H-1,2,3-triazole.

Hypothetical Reaction Data for CuAAC of this compound

| Alkyne Reactant | Catalyst System | Expected Product |

|---|---|---|

| Phenylacetylene | Cu(I) source (e.g., CuSO₄·5H₂O), reducing agent (e.g., sodium ascorbate) | 1-(5-Bromo-2,6-difluorophenyl)-4-phenyl-1H-1,2,3-triazole |

Note: This table represents predicted outcomes based on established CuAAC methodology and requires experimental verification for this compound.

In contrast to the copper-catalyzed variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity provides access to a different isomeric series of triazoles. Therefore, the reaction of this compound with a terminal alkyne using a ruthenium catalyst, such as [Cp*RuCl], would be predicted to form the 1-(5-bromo-2,6-difluorophenyl)-5-substituted-1H-1,2,3-triazole.

Hypothetical Reaction Data for RuAAC of this compound

| Alkyne Reactant | Catalyst System | Expected Product |

|---|---|---|

| Phenylacetylene | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | 1-(5-Bromo-2,6-difluorophenyl)-5-phenyl-1H-1,2,3-triazole |

Note: This table represents predicted outcomes based on established RuAAC methodology and requires experimental verification for this compound.

While metal-catalyzed reactions are highly efficient, metal-free cycloadditions, often referred to as strain-promoted azide-alkyne cycloadditions (SPAAC), have gained prominence, particularly in biological applications. These reactions utilize strained cyclooctynes to achieve high reaction rates without the need for a metal catalyst. It is conceivable that this compound could participate in such reactions. Additionally, thermal, uncatalyzed cycloadditions are also possible, though they often require elevated temperatures and may result in a mixture of regioisomers.

Reduction to Amino Derivatives

The reduction of an azide group to a primary amine is a fundamental and reliable transformation in organic synthesis. This can be achieved using a variety of reducing agents. The reduction of this compound would yield 4-Bromo-2,6-difluoroaniline (B33399), a potentially valuable synthetic intermediate.

Common methods for the reduction of aryl azides include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or the use of reagents such as triphenylphosphine (B44618) (the Staudinger reaction), or various metal-based reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Hypothetical Reduction Reactions of this compound

| Reagent(s) | Reaction Type | Expected Product |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | 4-Bromo-2,6-difluoroaniline |

| 1. PPh₃, 2. H₂O | Staudinger Reaction | 4-Bromo-2,6-difluoroaniline |

Note: This table represents predicted outcomes based on established azide reduction methodologies and requires experimental verification for this compound.

Nucleophilic Substitution of the Azide Moiety

While the azide ion (N₃⁻) is an excellent nucleophile, the azide group in an aryl azide is generally not a good leaving group in nucleophilic aromatic substitution reactions. However, under specific conditions, such as photolysis or thermolysis, the azide can decompose to a highly reactive nitrene intermediate, which can then undergo various reactions. Direct nucleophilic substitution of the azide group on the aromatic ring of this compound by another nucleophile is considered unlikely under standard conditions.

Intramolecular Cyclization Reactions

The azide functional group in this compound is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This nitrene can undergo intramolecular C-H insertion to form new heterocyclic ring systems. The regioselectivity of this cyclization is dictated by the proximity and reactivity of the available C-H bonds.

For instance, the thermal decomposition of related azidodifluorobenzenes can lead to the formation of carbazoles through an intramolecular cyclization pathway. The difluoro substitution pattern is crucial in directing the cyclization and influencing the properties of the resulting heterocyclic products. While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided search results, the reactivity of the azido group in similar fluorinated aromatic systems suggests a propensity for such transformations, leading to the formation of novel fused heterocyclic compounds.

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions.

The bromine substituent in this compound is amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon bond formation. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester as the coupling partner, is a prominent example.

In a typical Suzuki-Miyaura coupling reaction, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The fluorine atoms on the ring can influence the efficiency of the catalytic cycle by modulating the electron density of the aromatic ring and thereby affecting the rates of oxidative addition and reductive elimination steps.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Azido-5-phenyl-1,3-difluorobenzene |

This table represents hypothetical, yet chemically plausible, Suzuki-Miyaura coupling reactions of this compound based on the general reactivity of aryl bromides.

The electron-withdrawing nature of the two fluorine atoms and the azido group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). While the bromine atom is a leaving group, SNAr reactions on this substrate are less common than cross-coupling due to the high activation energy typically required for the substitution of bromine compared to other halogens like fluorine in highly activated systems. However, under forcing conditions with strong nucleophiles, the displacement of the bromide could potentially occur. The regioselectivity would be influenced by the combined electronic effects of the other substituents.

Influence of Fluorine Atoms on Reactivity and Selectivity

The two fluorine atoms exert a profound influence on the reactivity and selectivity of reactions involving this compound through their strong electronic and stereoelectronic effects.

Fluorine is the most electronegative element, and its presence on the aromatic ring has a dual electronic effect. Inductively, it is strongly electron-withdrawing (-I effect), which deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack. Mesomerically, it is a weak electron-donating group (+M effect) due to its lone pairs of electrons.

In this compound, the two fluorine atoms ortho to the azido group and meta to the bromine atom significantly lower the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution challenging. Conversely, this electron deficiency enhances the propensity of the bromine atom to participate in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step. It also activates the ring for potential, albeit challenging, nucleophilic aromatic substitution of the bromine atom.

The stereoelectronic effects of the fluorine atoms are manifested in their ability to influence the orientation of incoming reagents and stabilize transition states. The ortho-fluorine atoms can exert steric hindrance, which can direct the approach of catalysts and reactants in cross-coupling reactions. Furthermore, the strong C-F bonds and the electronic nature of fluorine can influence the regioselectivity of reactions such as the intramolecular cyclization of the azide, potentially favoring cyclization at a specific C-H bond due to electronic polarization and transition state stabilization. The precise control exerted by the fluorine atoms is a key feature in the synthetic utility of this compound, allowing for predictable outcomes in complex transformations.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for understanding the complex reactivity of high-energy molecules like aryl azides. researchgate.net For this compound, computational methods such as Density Functional Theory (DFT) would be employed to model its electronic structure and predict its behavior in chemical reactions, particularly thermolysis and photolysis, which are characteristic of aryl azides. researchgate.netucla.edu These investigations offer insights into reaction pathways that are often difficult to probe experimentally.

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. For a reaction involving this compound, such as the thermal decomposition to form a nitrene, computational chemists would locate the transition state structure on the potential energy surface. This structure represents the highest energy point along the reaction coordinate, corresponding to an unstable configuration that is fleetingly formed as reactants convert to products.

The process involves sophisticated algorithms that optimize the molecular geometry to find a first-order saddle point—a structure that is an energy minimum in all respects except for one, which corresponds to the reaction coordinate. Key parameters obtained from this analysis include the geometry of the activated complex and the imaginary frequency corresponding to the vibration along the reaction path. For the azide, this would likely model the N-N bond cleavage and subsequent electronic rearrangement. Computational studies on similar organic azides confirm that the transition state geometry is crucial for understanding reaction mechanisms. nih.gov

Determining the complete energy profile of a reaction provides a thermodynamic and kinetic map of the transformation. For this compound, a reaction coordinate would be defined for a specific process, such as nitrene formation or a subsequent cyclization or insertion reaction. By calculating the energy of the molecule at various points along this coordinate, a profile is constructed that shows the reactants, transition states, any intermediates, and the final products.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals on this compound would govern its interactions with other reagents.

HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack. In an aryl azide, the HOMO is often associated with the azide group and the aromatic π-system. mdpi.com

LUMO: The location of the LUMO would indicate the most susceptible sites for nucleophilic attack. The energy of the LUMO is also related to the electron affinity of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more reactive and can be more easily excited, which is relevant for the photochemical reactions of aryl azides. mdpi.com

FMO analysis would be instrumental in explaining the regioselectivity of cycloaddition reactions or the insertion reactions of the nitrene intermediate formed from this compound.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is calculated by determining the electrostatic potential at the van der Waals surface, offering a guide to the molecule's reactive sites. The MEP map is color-coded to indicate different potential values:

Red/Yellow Regions: These areas represent negative electrostatic potential, rich in electrons, and are indicative of sites prone to electrophilic attack. For this compound, these would likely be concentrated around the terminal nitrogen atoms of the azide group and potentially influenced by the electronegative fluorine atoms.

Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and indicate sites susceptible to nucleophilic attack.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and mass spectrometry data for the specific compound This compound is not publicly available.

The synthesis of aryl azides typically involves the diazotization of a corresponding aniline (B41778) (in this case, 5-bromo-1,3-difluoro-2-aminobenzene) followed by a reaction with an azide salt. While synthetic routes for structurally related compounds and precursors, such as 5-bromo-1,3-difluoro-2-nitrobenzene, have been documented, the specific characterization data required to fulfill the detailed outline for this compound has not been published in the searched resources.

Therefore, it is not possible to provide the requested article with scientifically accurate, source-based data for the following sections:

Spectroscopic and Advanced Characterization Methodologies

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Without access to experimental spectra or published research findings for this exact molecule, generating the specified content and data tables would require speculation, which would compromise the scientific accuracy of the article.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of 2-Azido-5-bromo-1,3-difluorobenzene and confirming its identity. In this technique, the sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. Due to its volatility, this compound is well-suited for GC analysis.

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions creates a unique mass spectrum that acts as a molecular fingerprint.

For this compound (C₆H₂BrF₂N₃), the mass spectrometer would detect the molecular ion peak. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), resulting in two peaks of similar intensity (M⁺ and M+2). Key fragmentation pathways for aryl azides include the loss of a nitrogen molecule (N₂), which is a highly stable fragment.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₆H₂BrF₂N₃]⁺ | Molecular Ion (M⁺) | 249/251 |

| [C₆H₂BrF₂N]⁺ | Loss of N₂ | 221/223 |

| [C₆H₂F₂N₃]⁺ | Loss of Br | 170 |

| [C₆H₂F₂N]⁺ | Loss of Br and N₂ | 142 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyses involving complex reaction mixtures or thermally sensitive byproducts where GC-MS is not suitable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique is particularly useful for analyzing the crude product of a synthesis to identify intermediates, byproducts, and the target compound, this compound.

Following separation by the LC column, the analyte is introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods are less likely to cause fragmentation than the electron impact ionization used in GC-MS, often resulting in a prominent protonated molecular ion peak [M+H]⁺. This allows for the clear identification of the target compound's molecular weight even within a complex matrix.

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency, providing definitive structural information.

For this compound, the most prominent and diagnostic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (B81097) (-N₃) group. acs.org This peak typically appears in a relatively "clean" region of the spectrum, between 2100 and 2150 cm⁻¹. acs.org The electronic properties of the substituted aromatic ring can influence the exact position and intensity of this peak. acs.org Aryl azides can also exhibit complex absorption profiles in this region due to Fermi resonances, where the fundamental azide stretch couples with overtone or combination bands. acs.orgresearchgate.net

Other key vibrational modes include the C-F and C-Br stretches, as well as aromatic C-H and C=C vibrations.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |

| Azide (-N₃) | Symmetric Stretch | 1250 - 1350 | Weak to Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Aryl C-F | Stretch | 1100 - 1400 | Strong |

| Aryl C-Br | Stretch | 500 - 650 | Medium to Strong |

| Aromatic C-H | Out-of-Plane Bend | 800 - 900 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that are often weak or absent in the IR spectrum. While the asymmetric azide stretch is strong in IR, the symmetric stretch is often more prominent in the Raman spectrum. A combination of IR and Raman data can provide more complete structural insights. rsc.orgelsevierpure.com This technique is particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the symmetric stretch of the azide group, which are typically "Raman active."

X-ray Crystallography for Solid-State Structure Determination and Regioselectivity

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com For this compound, this technique provides unambiguous confirmation of its molecular structure.

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields the exact spatial coordinates of each atom (C, H, Br, F, N), confirming the substitution pattern on the benzene ring and thus the regioselectivity of the synthesis. researchgate.net It provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This is particularly crucial for distinguishing between potential isomers that might form during synthesis. The presence of the heavy bromine atom facilitates the structure solution process. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

Aryl azides typically exhibit several absorption bands in the UV region. nih.gov For this compound, these transitions are expected to be primarily of the π → π* type, associated with the aromatic ring, and the n → π* type, involving the non-bonding electrons of the azide group. wikipedia.org The substituents on the benzene ring (azido, bromo, fluoro) act as auxochromes, which can shift the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic shift) of these absorption bands compared to unsubstituted benzene. The electronic transitions are influenced by the electron-donating or -withdrawing nature of these groups. purdue.edu

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring | 200 - 280 |

| n → π | Azide Group | 280 - 320 |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a trifunctional building block, where each functional group can be addressed with a high degree of chemical specificity. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the aromatic ring and influences the properties of the resulting derivatives.

The azide (B81097) moiety is a key functional group for the synthesis of 1,2,3-triazoles, a class of heterocycles with wide applications due to their stability and role as amide bond bioisosteres. nih.govmdpi.com The most prominent method for this transformation is the Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.gov This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.govmdpi.com

The use of 2-Azido-5-bromo-1,3-difluorobenzene as the azide component allows for the direct incorporation of the bromo-difluoro-phenyl group into a triazole ring system.

Table 1: Potential Triazole Synthesis via CuAAC

| Reactant A | Reactant B (Alkyne) | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(5-Bromo-2,4-difluorophenyl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | Cu(I) source | (1-(5-Bromo-2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanol |

The presence of both an azide and a bromine atom on the difluorinated ring allows for a two-directional strategy for synthesizing complex aromatic systems. After the azide has been converted into a triazole ring, the bromine atom remains available for further functionalization. This sequential reaction pathway is crucial for building molecular complexity in a controlled manner. For instance, the triazole product from a CuAAC reaction can be subjected to a subsequent palladium-catalyzed cross-coupling reaction at the bromine position.

The differential reactivity of the azide and bromo groups enables orthogonal synthesis, where one group can be reacted while the other remains intact.

Azide Derivatization : The primary reaction of the azide group is the cycloaddition with alkynes. nih.gov This reaction is highly specific and does not interfere with the bromo-aromatic part of the molecule.

Bromine Derivatization : The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. nih.govuzh.chchemrxiv.orgresearchgate.net For example, a Suzuki coupling with a boronic acid can introduce a new aryl or alkyl group, a Sonogashira coupling with a terminal alkyne can install an alkynyl group, and a Buchwald-Hartwig amination can form a new carbon-nitrogen bond.

This dual functionality makes this compound an ideal scaffold for creating libraries of diverse compounds by varying the reaction partners at both the azide and bromine sites. nih.gov

Role in the Synthesis of Compounds for Potential Therapeutic Use

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The 1,2,3-triazole ring is a well-established pharmacophore, and fluorinated aromatic rings are known to enhance metabolic stability and binding affinity.

Rufinamide is an antiepileptic drug characterized by a triazole ring attached to a 2,6-difluorobenzyl group. mdpi.com The synthesis of Rufinamide and its analogs often involves the cycloaddition of a corresponding azide with an alkyne or alkyne equivalent. mdpi.com

By analogy, this compound can serve as a starting point for novel Rufinamide analogs. The introduction of a bromine atom at the 5-position of the phenyl ring could modulate the compound's pharmacological properties, such as its potency, selectivity, or pharmacokinetic profile. nih.gov The bromine atom could serve as a vector for introducing further diversity or as a key interaction point with a biological target.

Table 2: Hypothetical Synthesis of a Rufinamide Analog

| Step | Starting Material | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Methyl propiolate | Methyl 1-(5-bromo-2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylate | Triazole ring formation |

The ability to perform sequential and orthogonal chemical modifications on this compound makes it a valuable precursor for advanced pharmaceutical intermediates. Drug discovery programs often require the synthesis of a wide array of analogs to establish structure-activity relationships (SAR). This building block is ideally suited for such programs, allowing chemists to independently modify two different positions of the molecule to fine-tune its biological activity. For example, a library of compounds could be generated by first reacting the azide with a panel of alkynes, followed by reacting the resulting bromo-triazoles with a panel of boronic acids in a Suzuki coupling reaction. nih.gov

Contributions to Functional Materials Development

Synthesis of Polymers and Coatings

The azide group in this compound is a key feature for its application in polymer science. Organic azides are known to be highly reactive and can be used to form cross-linked networks within polymer structures, a process that enhances the material's physical properties. nih.gov Upon thermal or photolytic activation, the azide group can release nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds or addition to double bonds of adjacent polymer chains, leading to a covalently cross-linked and more robust material. nih.gov

This cross-linking capability makes this compound a potential candidate as a cross-linking agent for various polymers. Such materials could exhibit improved thermal stability, mechanical strength, and chemical resistance, which are desirable properties for high-performance coatings and advanced composites. The presence of the bromo- and difluoro-substituents can further modulate the properties of the resulting polymer, potentially enhancing its flame retardancy and tuning its surface energy and refractive index.

Furthermore, the azide group can participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction for linking molecules together. smolecule.comacemap.info This allows for the precise incorporation of the this compound unit as a side chain or a building block within a polymer backbone. Such "azo polymers" can exhibit photoresponsive behavior due to the potential for the azobenzene-like structure to undergo reversible trans-cis isomerization upon light irradiation, a property exploited in applications like optical data storage and photoswitchable materials. polympart.ir

Table 1: Potential Polymer Applications of this compound

| Application Area | Role of this compound | Potential Benefits |

| High-Performance Coatings | Cross-linking agent | Improved thermal stability, chemical resistance, and mechanical strength. |

| Photoresists | Photoreactive component | Enables the formation of desired patterns on surfaces for microfabrication. smolecule.com |

| Photoswitchable Polymers | Photoresponsive chromophore precursor | Reversible control over material properties using light. polympart.irmpg.de |

Precursors for Liquid Crystal Materials

Azobenzene (B91143) derivatives are well-known for their liquid crystalline properties, and the incorporation of an azo-functionalized unit can induce or modify the mesophases of materials. researchgate.net The rod-like structure of many azobenzene compounds allows them to align in specific orientations, leading to the formation of liquid crystal phases. The photoisomerization of the azobenzene unit between its trans and cis forms can disrupt this alignment, providing a mechanism to switch the liquid crystalline state with light.

While this compound is not itself an azobenzene, its azide group can be readily converted into an azo linkage through established synthetic routes. This makes it a valuable precursor for designing novel liquid crystal molecules. The bromo-substituent offers a convenient handle for further molecular elaboration through cross-coupling reactions, allowing for the attachment of other mesogenic (liquid crystal-forming) units to create more complex and functional liquid crystal dimers and polymers. researchgate.net

Table 2: Potential Contributions to Liquid Crystal Materials

| Feature of Derived Liquid Crystal | Influence of this compound Moiety |

| Mesophase Behavior | The core structure can be a component of the mesogenic unit. |

| Photoswitching Capability | The precursor azide allows for the creation of a photoresponsive azo linkage. researchgate.net |

| Molecular Engineering | The bromo-substituent serves as a site for further chemical modification. researchgate.net |

| Physical Properties | The difluoro-substituents can be used to tune dielectric anisotropy and other key parameters. nih.govacs.org |

Components in Electronic Device Architectures

The unique electronic properties of fluorinated and azide-containing aromatic compounds make them attractive for applications in organic electronics. The incorporation of fluorine atoms into organic semiconductors can significantly impact their electronic structure, charge transport properties, and device stability. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for improving the efficiency and stability of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov

The azide group in this compound can be utilized to covalently attach the molecule to surfaces or to other components in an electronic device. For instance, the nitrene generated upon photolysis can form a strong covalent bond with a substrate, enabling the formation of self-assembled monolayers that can modify the work function of electrodes or act as a passivation layer. nih.gov

Furthermore, the bromo-substituent provides a reactive site for building more complex, conjugated molecules through reactions like Suzuki or Stille coupling. This allows for the extension of the π-conjugated system, a key strategy in designing materials with high charge carrier mobility for use in organic electronics. Therefore, this compound can be considered a versatile building block for the synthesis of novel organic semiconductors with tailored electronic properties for a range of device applications. nih.gov

Table 3: Potential Roles in Electronic Devices

| Device Application | Function of this compound Derivative |

| Organic Field-Effect Transistors (OFETs) | As a building block for the synthesis of the active semiconductor layer. |

| Organic Solar Cells (OSCs) | To modify the properties of the donor or acceptor material. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | As a component in host or charge-transport layers. |

| Sensors | As a functional surface coating that changes its electronic properties upon interaction with an analyte. |

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability (e.g., Green Chemistry Principles)

The future of synthesizing 2-Azido-5-bromo-1,3-difluorobenzene will likely focus on methodologies that align with the principles of green chemistry, aiming to improve safety, reduce waste, and utilize more environmentally benign reagents and conditions. A promising avenue is the adoption of arenediazonium tosylates (ADTs) as stable and safer alternatives to traditional diazonium salts for the introduction of the azide (B81097) moiety. organic-chemistry.org This method, which can often be performed in water at room temperature, offers high yields and purity, minimizing the need for extensive purification and the use of hazardous solvents. organic-chemistry.org

Further advancements could involve the synergistic use of ionic liquids and ultrasound, which has been shown to enhance the rate of nucleophilic aromatic substitution for the synthesis of other aryl azides. nih.gov The use of flow chemistry also presents a significant opportunity for the safer handling of potentially explosive azide intermediates by keeping the quantities at any given time low and allowing for precise control over reaction conditions. cam.ac.uk

| Synthesis Approach | Key Advantages | Relevant Research |

| Arenediazonium Tosylates (ADTs) | Thermally stable, water-soluble, safer than conventional diazonium salts, high purity products. | organic-chemistry.org |

| Ultrasound and Ionic Liquids | Enhanced reaction rates for nucleophilic aromatic substitution. | nih.gov |

| Flow Chemistry | Safer handling of hazardous intermediates, precise reaction control, potential for automation. | cam.ac.uk |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

While the azide and bromo-substituents on the this compound ring suggest a range of possible transformations, there remains significant scope for discovering novel reactivity. The azide group is well-known for its utility in "click chemistry" and the Staudinger ligation, providing reliable methods for conjugation to other molecules. organic-chemistry.org Future work could explore the nuanced reactivity of the azide in the context of the electron-withdrawing fluorine and bromine atoms on the aromatic ring.

The presence of multiple halogen atoms (bromine and fluorine) opens the door for selective cross-coupling reactions. Research into developing catalytic systems that can differentiate between the C-Br and C-F bonds would enable the sequential and site-selective introduction of different functional groups. Furthermore, the development of visible-light-responsive azobenzenes from related aryl azides suggests that this compound could be a precursor to novel photoswitchable materials with tailored electronic and steric properties. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is set to play a more integral role in the study of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the various functional groups on the molecule, guiding the rational design of new reactions and synthetic routes. These models can help to elucidate reaction mechanisms, predict the regioselectivity of transformations, and calculate the energetic barriers for different reaction pathways.

By simulating the electronic structure and properties of this compound and its potential reaction products, researchers can screen for promising transformations and catalysts in silico, thereby reducing the amount of empirical experimentation required. This predictive power can accelerate the discovery of novel reactivity and optimize reaction conditions for desired outcomes.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into automated platforms represents a significant leap forward in efficiency and safety. Automated systems, including flow reactors, can handle the generation and subsequent reaction of organic azides with minimal user intervention. acs.orgnih.gov This is particularly advantageous for managing the potential hazards associated with azides. nih.gov

Recent developments have demonstrated the use of pre-packed capsules containing all necessary reagents for the conversion of primary amines to organic azides, a process that can be fully automated. acs.orgnih.gov Applying such a system to the synthesis of this compound, likely from the corresponding aniline (B41778), would streamline its production and make it more readily available for research and development. acs.org Furthermore, high-throughput screening platforms could be used to rapidly explore the reactivity of this compound with a large number of different reactants and catalysts, accelerating the discovery of new applications.

| Technology | Application to this compound | Key Benefits |

| Automated Flow Chemistry | Synthesis of the compound from its amine precursor and subsequent in-line transformations. | Enhanced safety, reproducibility, and scalability. cam.ac.ukacs.org |

| Pre-packed Reagent Capsules | Automated synthesis with minimal manual handling of hazardous reagents. | Increased safety and convenience. nih.gov |

| High-Throughput Screening | Rapid exploration of the compound's reactivity with diverse substrates and catalysts. | Accelerated discovery of new reactions and applications. |

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Azido-5-bromo-1,3-difluorobenzene?

- Methodological Answer : Synthesis typically involves two key steps:

- Bromination : Introduce the bromo group to a fluorinated aromatic precursor (e.g., 2,4-difluorobenzene derivatives) using brominating agents (e.g., Br₂ or NBS) in the presence of sulfuric acid, yielding intermediates like 5-bromo-1,3-difluorobenzene .

- Azidation : Substitute a leaving group (e.g., chloride) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to install the azido group .

Key Optimization : Control reaction time and temperature to minimize side reactions (e.g., triazole formation via unintended cycloaddition).

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and electronic environments .

- IR Spectroscopy : Detect the azido group (N₃) via a strong absorption band near 2100–2200 cm⁻¹ .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 259.99 g/mol) and isotopic patterns for bromine .

- HPLC/GC : Assess purity (>95%) and detect trace impurities .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, explosion-proof equipment, and personal protective equipment (PPE) due to the compound’s azide group (shock-sensitive) and bromo/fluoro substituents (toxic) .

- Storage : Keep in inert atmospheres (argon/nitrogen) at low temperatures (0–6°C) to prevent decomposition .

- Waste Disposal : Neutralize azides with aqueous sodium nitrite (NaNO₂) before disposal .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity during bromination or azidation steps?

- Methodological Answer :

- Mechanistic Analysis : Use computational tools (e.g., DFT calculations) to predict electrophilic aromatic substitution (EAS) preferences. Fluorine’s electron-withdrawing effect directs bromination to the para position relative to existing substituents .

- Experimental Validation : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired regiochemistry. For example, DMF enhances nucleophilicity of NaN₃ in azidation .

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Quantum Chemical Modeling : Employ Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and assess azide stability under thermal or photochemical conditions .

- Reactivity Screens : Simulate interactions with common reagents (e.g., reducing agents, UV light) to predict decomposition pathways (e.g., nitrene formation) .

Q. How can contradictions in spectroscopic data (e.g., anomalous NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with literature values for analogous fluorinated azides (e.g., 2-azido-1,3-difluorobenzene: δ = -110 to -120 ppm) .

- Dynamic Effects : Investigate conformational flexibility (e.g., hindered rotation of substituents) via variable-temperature NMR .

Q. What are the applications of this compound in bioorthogonal chemistry?

- Methodological Answer :

- Click Chemistry : Use the azido group for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to label biomolecules or polymers .

- Fluorine Tags : Leverage NMR for real-time tracking in biological systems without background interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.